4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Overview
Description
4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C8H7BrN2S. It is a derivative of benzothiazole, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine typically involves the reaction of 4-bromo-2-aminothiophenol with methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 4-bromo-2-aminothiophenol attacks the methyl iodide, resulting in the formation of the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-Bromo-6-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
- 4-Bromo-1,3-benzothiazol-2-amine
- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
Uniqueness
4-Bromo-6-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and methyl groups on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
4-Bromo-6-methyl-1,3-benzothiazol-2-amine (CAS Number: 76996-16-2) is a heterocyclic compound belonging to the benzothiazole family. Its structure comprises a benzene ring fused to a thiazole ring, with a bromine atom at the 4-position and a methyl group at the 6-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities, making it a significant compound in medicinal chemistry and materials science.
- Molecular Formula : C₈H₇BrN₂S
- Molecular Weight : 229.12 g/mol
- Structure : The presence of both bromine and methyl groups influences its reactivity and biological activity.
Biological Activity Overview
This compound has been extensively studied for its potential anticancer and antimicrobial properties. It acts through various mechanisms, primarily by interacting with biological targets such as enzymes and receptors, leading to inhibition or activation of specific pathways.
Anticancer Activity
Research indicates that compounds within the benzothiazole class exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated the effectiveness of benzothiazole derivatives against human cancer cells, with IC50 values indicating potent cytotoxicity. The mechanism often involves interference with DNA synthesis or repair processes, impacting cell proliferation.
Antimicrobial Activity
This compound has shown promising results against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The compound's antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 30 μg/mL |
E. coli | 25 μg/mL |
S. aureus | 20 μg/mL |
The precise mechanism of action for this compound varies depending on the target organism or cell type. In cancer cells, it may induce apoptosis via mitochondrial pathways or inhibit key signaling pathways involved in cell survival and proliferation. In bacteria, it likely inhibits enzymes critical for cell wall synthesis or DNA replication.
Case Studies
- Anticancer Efficacy : A study highlighted the anticancer potential of benzothiazole derivatives where this compound was tested against various cancer cell lines. The compound exhibited significant cytotoxic effects with an IC50 value of approximately 15 μM in breast cancer cells.
- Antimicrobial Resistance : Research focusing on the antibacterial properties of this compound revealed its effectiveness against MRSA strains, suggesting that it could be developed into a novel therapeutic agent for treating resistant bacterial infections.
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions, where 4-bromo-2-aminothiophenol reacts with methyl iodide under basic conditions. This process can be optimized for higher yields and purity.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-4-bromo-6-nitrobenzothiazole | C₇H₄BrN₃O₂S | Contains a nitro group which may enhance reactivity |
6-Bromo-4-methylbenzothiazole | C₈H₇BrN₂S | Lacks amino functionality but retains similar reactivity |
Benzimidazoles | Varied | Exhibits similar biological properties but differs in structure |
Properties
IUPAC Name |
4-bromo-6-methyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFYZMSNJCLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390974 | |
Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76996-16-2 | |
Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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